Spiramine A

Platelet Aggregation Inhibition PAF Antagonism Cardiovascular Pharmacology

Spiramine A (CAS: 114531-28-1), also known as Spiramine C acetate, is an atisine-type diterpenoid alkaloid. It is a natural product primarily isolated from the roots and herbs of *Spiraea japonica* (Rosaceae).

Molecular Formula C24H33NO4
Molecular Weight 399.5 g/mol
Cat. No. B15568643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiramine A
Molecular FormulaC24H33NO4
Molecular Weight399.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16-,17+,18+,19+,20-,21-,22-,23+,24-/m1/s1
InChIKeyZPELMDXCJZDIBP-UNIDYPAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Spiramine A: A Diterpene Alkaloid for Antiplatelet and Antimicrobial Research


Spiramine A (CAS: 114531-28-1), also known as Spiramine C acetate, is an atisine-type diterpenoid alkaloid [1]. It is a natural product primarily isolated from the roots and herbs of *Spiraea japonica* (Rosaceae) [2]. This compound is characterized by its complex polycyclic structure, a molecular formula of C24H33NO4, and a molecular weight of approximately 399.5 g/mol [1]. Spiramine A has been identified as a bioactive molecule with reported activities, including the inhibition of platelet aggregation and antimicrobial effects, positioning it as a valuable reference standard and research tool in natural product chemistry and pharmacology [3].

Sourcing Spiramine A: Why Structural Analogs Are Not Interchangeable for Research


The family of diterpenoid alkaloids from *Spiraea japonica*, which includes Spiramines A, B, C, D, and others, exhibits significant structural diversity despite sharing a core atisine-type skeleton [1]. This structural variation, such as differences in acetylation and oxygenation patterns, directly impacts their biological activity. For instance, Spiramine A is the acetate ester of Spiramine C, a modification that may alter its potency, target specificity, and physicochemical properties [2]. Consequently, substituting Spiramine A with a more readily available analog like Spiramine B or Spiradine F cannot guarantee equivalent biological outcomes, as even minor structural changes can lead to marked differences in activity and mechanism of action [3].

Quantitative Differentiation of Spiramine A: A Comparative Evidence Review


Anti-Platelet Activity of Spiramine A Compared to Spiradine F

Spiramine A demonstrates potent inhibition of PAF-induced platelet aggregation with an IC50 of 6.7 μM [1]. In contrast, Spiradine F, another alkaloid from the same plant source, is reported to inhibit PAF-induced aggregation in a concentration-dependent manner but no IC50 value is provided, suggesting potentially different potency or activity profile . This quantitative data directly positions Spiramine A as a more defined and potent tool for studying PAF-mediated pathways.

Platelet Aggregation Inhibition PAF Antagonism Cardiovascular Pharmacology

Neuroprotective Potential: Spiramine A in Neuronal Injury Models

Spiramine A has demonstrated neuroprotective activity in primary neuron models. In a study assessing compounds for nerve protection, Spiramine A exhibited significant protective effects in both a H2O2-induced injury model and a glutamate-induced toxicity model in primary neurons [1]. While no direct comparator is provided for this specific assay, the activity in two distinct injury models provides a robust baseline for its neuroprotective potential, a feature not universally shared among all atisine-type alkaloids.

Neuroprotection Oxidative Stress Neuroscience

Production Yield: Induction of Spiramine A/B in Plant Cell Cultures

In vitro production of Spiramine A/B can be significantly enhanced. In a suspension culture system of *Spiraea japonica* var. *Ovalifolia*, treatment with 200 mg/L of chitin induced the yield of spiramine A/B to 150 mg/L, which is an 8-fold increase compared to the untreated control [1]. This demonstrates a scalable, elicitation-based method for increasing the supply of this compound for research purposes.

Plant Cell Culture Biosynthesis Natural Product Production

Antimicrobial Activity: Spiramine A's Broad-Spectrum Potential

Spiramine A is documented to possess antitumor and antimicrobial activities, including an anti-bacterial effect . While specific MIC (Minimum Inhibitory Concentration) values are not detailed in the primary literature, the compound is consistently described as having these properties, distinguishing it from purely structural analogs that may lack such bioactivity. The absence of precise quantitative data in this domain highlights a key area for future research and a potential point of differentiation to be established by end-users.

Antimicrobial Antibacterial Antitumor

Recommended Research Applications for Spiramine A Based on Current Evidence


As a Reference Standard in Platelet Aggregation Assays

With its well-defined IC50 of 6.7 μM against PAF-induced rabbit platelet aggregation, Spiramine A serves as an ideal reference compound for calibrating and validating in vitro and ex vivo assays designed to study PAF-mediated pathways and screen for novel antiplatelet agents [1].

As a Lead Compound in Neuroprotection Research

Spiramine A's demonstrated protective effects in primary neuron models of oxidative (H2O2) and excitotoxic (glutamate) injury establish its utility as a starting point for drug discovery programs focused on neurodegenerative diseases and acute neurological injuries [2].

For Natural Product Chemistry and Biosynthesis Studies

As a key member of the atisine-type diterpenoid alkaloid family, Spiramine A is a valuable tool for studying the biosynthesis of complex natural products. Its scalable production in elicited plant cell cultures (up to 150 mg/L) provides a sustainable source for biochemical and genetic research on alkaloid metabolism [3].

As a Screening Tool in Antimicrobial and Anticancer Discovery

Given its reported antimicrobial and antitumor properties, Spiramine A is suitable for inclusion in broad-spectrum screening panels. It can be used as a known active comparator to validate assay sensitivity and to identify potentially more potent or selective structural analogs .

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